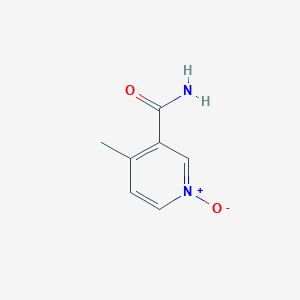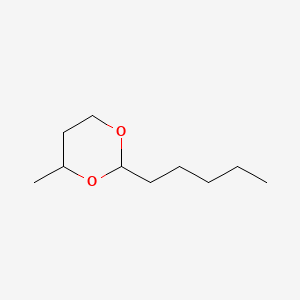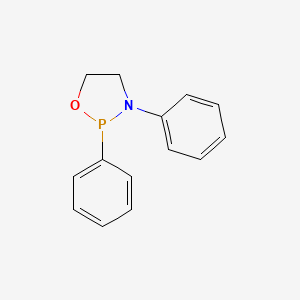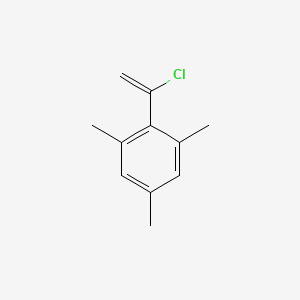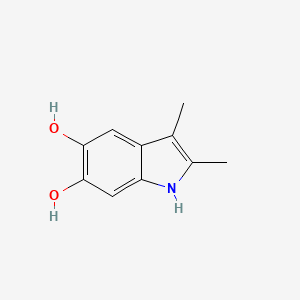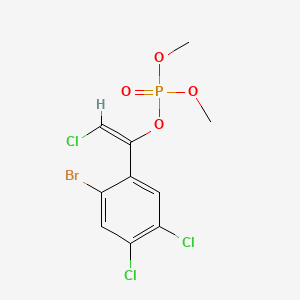
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate typically involves the reaction of 2-bromo-4,5-dichlorophenol with chlorovinyl dimethyl phosphate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong bonds with target molecules, leading to various biochemical effects. The phosphate group plays a crucial role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chlorobenzaldehyde: Shares similar bromine and chlorine substitution patterns.
2-Bromo-1-(2-bromo-4,5-dichlorophenyl)ethanone: Contains similar structural elements but differs in functional groups.
Uniqueness
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups
Propiedades
Número CAS |
6412-75-5 |
|---|---|
Fórmula molecular |
C10H9BrCl3O4P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
[(E)-1-(2-bromo-4,5-dichlorophenyl)-2-chloroethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9BrCl3O4P/c1-16-19(15,17-2)18-10(5-12)6-3-8(13)9(14)4-7(6)11/h3-5H,1-2H3/b10-5+ |
Clave InChI |
FNTUXPCTRYBZLK-BJMVGYQFSA-N |
SMILES isomérico |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Br)Cl)Cl |
SMILES canónico |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
